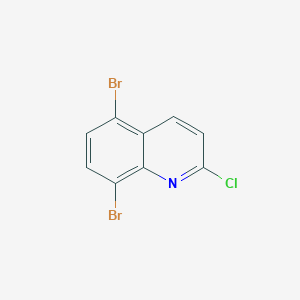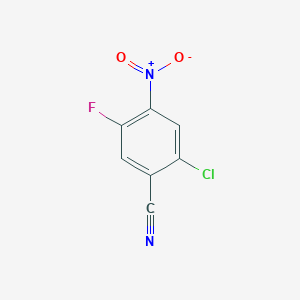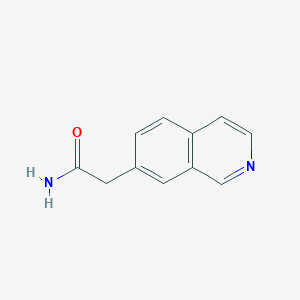
2-(Isoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-7-yl)acetamide is a heterocyclic compound featuring an isoquinoline ring attached to an acetamide group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a valuable subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)acetamide typically involves the reaction of isoquinoline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, forming the acetamide derivative .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often utilize catalytic processes to enhance yield and selectivity. For instance, metal-catalyzed reactions, such as those involving palladium or ruthenium, are employed to facilitate the formation of the isoquinoline core .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isoquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Isoquinoline amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Isoquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: The compound is used in the development of dyes, catalysts, and materials for electronic applications
Mecanismo De Acción
The mechanism of action of 2-(Isoquinolin-7-yl)acetamide involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-7-yl)acetamide, known for its diverse pharmacological properties.
Quinoxaline: A related heterocyclic compound with applications in medicinal chemistry
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-isoquinolin-7-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-9-3-4-13-7-10(9)5-8/h1-5,7H,6H2,(H2,12,14) |
Clave InChI |
MLYSCVOSPZWFMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=C2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


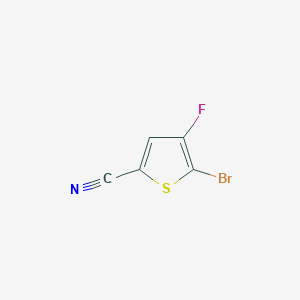

![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
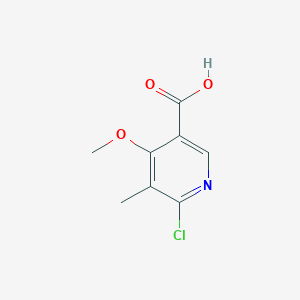
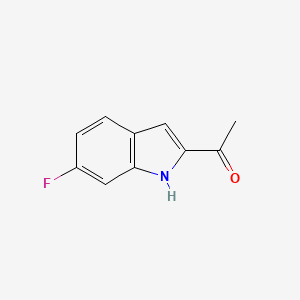
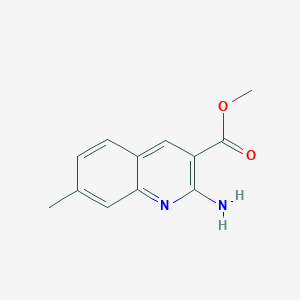
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)


![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
